Megestrol acetate

Description

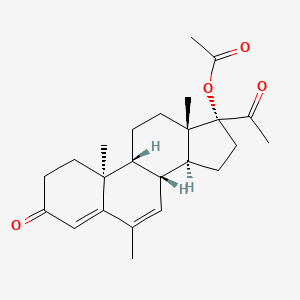

17-Hydroxy-6-methylpregna-3,6-diene-3,20-dione. A progestational hormone used most commonly as the acetate ester. As the acetate, it is more potent than progesterone both as a progestagen and as an ovulation inhibitor. It has also been used in the palliative treatment of breast cancer.

This compound is the acetate salt form of megestrol, a synthetic derivative of the naturally occurring female sex hormone progesterone with potential anti-estrogenic and antineoplastic activity. Mimicking the action of progesterone, this compound binds to and activates nuclear progesterone receptors in the reproductive system, and causes the ligand-receptor complex to be translocated to the nucleus where it binds to and promotes expression of target genes. This leads to an alteration in protein synthesis, which modulates cell growth of reproductive tissues. Due to the negative feedback mechanism seen with progesterone, megestrol also blocks luteinizing hormone (LH) release from the pituitary gland, thereby leading to an inhibition of ovulation and an alteration in the cervical mucus and endometrium. Furthermore, without stimulation of LH, estrogen release from the ovaries is stopped, hence impedes the growth of estrogen-sensitive tumor cells.

This compound can cause cancer and developmental toxicity according to state or federal government labeling requirements.

This compound is a progestogen with actions and uses similar to those of the progestogens in general. It also has anti-androgenic properties. It is given by mouth in the palliative treatment or as an adjunct to other therapy in endometrial carcinoma and in breast cancer. This compound has been approved to treat anorexia and cachexia. (From Reynolds JEF(Ed): Martindale: The Extra Pharmacopoeia (electronic version). Micromedex, Inc, Englewood, CO, 1995)

See also: Megestrol (has active moiety).

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZAXGRLVPAYTJ-GQFGMJRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040683 | |

| Record name | Megestrol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-33-5 | |

| Record name | Megestrol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Megestrol acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Megestrol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEGESTROL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Megestrol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-hydroxy-6-methylpregna-4,6-diene-3,20-dione 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEGESTROL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ2M0FR8ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

218.0-220.0 °C | |

| Record name | Megestrol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Megestrol Acetate in Breast Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Megestrol acetate (MA) is a synthetic, orally active derivative of the natural hormone progesterone.[1][2] It is a well-established therapeutic agent used in the palliative treatment of advanced hormone-receptor-positive breast cancer, particularly in postmenopausal women who have not responded to other hormonal therapies like tamoxifen.[3][4][5] While its clinical utility is recognized, the precise molecular mechanisms underpinning its anti-neoplastic effects in breast cancer cells are multifaceted. This guide provides an in-depth technical overview of the core mechanisms of action, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Core Mechanisms of Action

The antitumor activity of this compound in breast cancer is not attributed to a single pathway but rather to a combination of progestogenic, anti-estrogenic, and other hormonal effects.

Primary Progestogenic Activity via the Progesterone Receptor (PR)

The principal mechanism of MA is its function as a progesterone receptor (PR) agonist.[1][2] In hormone-dependent breast cancer cells, which express PR, MA mimics the action of natural progesterone.[1]

The signaling cascade proceeds as follows:

-

Binding and Activation: MA diffuses across the cell membrane and binds to the PR located in the cytoplasm.

-

Conformational Change and Dimerization: This binding induces a conformational change in the PR, causing it to dissociate from heat shock proteins and form a dimer.

-

Nuclear Translocation: The activated PR dimer translocates into the nucleus.

-

DNA Binding and Gene Regulation: Within the nucleus, the complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.

-

Transcriptional Modulation: This binding modulates the transcription of genes involved in critical cellular processes, ultimately inhibiting the proliferation of cancer cells and promoting differentiation.[1]

Anti-Estrogenic Effects

A significant component of MA's efficacy is its ability to create a profound anti-estrogenic environment. This is achieved through several mechanisms:

-

Suppression of Adrenal and Ovarian Steroidogenesis: MA treatment in postmenopausal women leads to a dose-dependent suppression of dehydroepiandrosterone sulfate (DHEA-S), androstenedione, and cortisol to less than 10% of pretreatment values.[6] It also suppresses ovarian androgen secretion.[6]

-

Reduction of Plasma Estrogens: By limiting the androgen precursors available for aromatization, MA significantly reduces the production of estrogens. Plasma levels of estradiol, estrone, and estrone sulfate are suppressed to 18-29% of their initial values.[6] The reduction in plasma estrogens is comparable to that achieved with aromatase inhibitors.[6]

-

Enhanced Estrogen Clearance: MA treatment has been shown to increase the plasma clearance rates of estrone and estrone sulfate by approximately 23-24%.[6]

-

Downregulation of Estrogen Receptors (ER): Some studies have shown that progestin treatment can reduce the levels of estradiol receptors in tumor tissue, further blunting the estrogenic signal for cancer cell growth.[7]

Glucocorticoid Receptor (GR) Interaction

This compound also exhibits some activity at the glucocorticoid receptor (GR).[1][8] This interaction may contribute to some of its metabolic effects and side effects, such as appetite stimulation and weight gain.[1][9] While the progestogenic effects are primarily anti-proliferative, the glucocorticoid activity could, in some cellular contexts, have opposing mitogenic effects, highlighting the complexity of its action.[8]

Effects on Cell Cycle and Apoptosis

In vitro studies on cancer cell lines (though not exclusively breast cancer) have shown that MA can induce G1 phase cell cycle arrest.[10] Following this arrest, induction of apoptosis may occur, suggesting that MA can activate programmed cell death pathways as a mechanism to inhibit tumor growth.[10]

Quantitative Data from Clinical and Preclinical Studies

The clinical efficacy of this compound has been evaluated in numerous trials. The data below summarizes key findings on dose-response and hormonal suppression.

Table 1: Clinical Response Rates of this compound in Advanced Breast Cancer

| Dose (mg/day) | Patient Cohort | Response Rate (CR+PR) | Median Duration of Response | Reference |

| 160 | Metastatic BC, ≤1 prior hormonal therapy | 23% | 17 months | [11][12] |

| 800 | Metastatic BC, ≤1 prior hormonal therapy | 27% | 14 months | [11][12] |

| 1600 | Metastatic BC, ≤1 prior hormonal therapy | 27% | 8 months | [11][12] |

| 160 | Advanced BC, post-tamoxifen | 10% | - | [13] |

| 800 | Advanced BC, post-tamoxifen | 27% | - | [13] |

| 160 | Primary hormonal therapy | 31% (overall response) | >10 months | [14] |

CR = Complete Response; PR = Partial Response. Note: The CALGB 8741 study found no advantage for dose escalation above 160 mg/day, noting an inverse correlation between dose and response duration.[11][12]

Table 2: Hormonal Suppression with this compound Treatment (160 mg/day)

| Plasma Component | Mean Suppression (% of Pretreatment Value) | Reference |

| Dehydroepiandrosterone Sulfate (DHEA-S) | >90% | [6] |

| Androstenedione | >90% | [6] |

| Cortisol | >90% | [6] |

| Testosterone | ~71-82% | [6] |

| Estradiol | ~71-82% | [6] |

| Estrone | ~71-82% | [6] |

| Estrone Sulfate | ~71-82% | [6] |

Key Experimental Protocols

The mechanisms of MA have been elucidated using a variety of standard molecular and cellular biology techniques. Below are generalized workflows for key experimental approaches.

Workflow: Cell Viability / Proliferation Assay (MTT or WST-1)

This assay quantifies the effect of MA on the metabolic activity of breast cancer cell lines, serving as a proxy for cell viability and proliferation.

Workflow: Western Blotting for Protein Expression

This technique is used to detect and quantify changes in the expression levels of specific proteins (e.g., PR, ER, cell cycle regulators) following treatment with MA.

Conclusion

The mechanism of action of this compound in breast cancer cells is complex, extending beyond its primary role as a progesterone receptor agonist. Its potent anti-estrogenic effects, driven by the profound suppression of adrenal and ovarian steroidogenesis, are a critical component of its anti-neoplastic activity.[6] Furthermore, interactions with the glucocorticoid receptor and modulation of the cell cycle contribute to its overall therapeutic profile. While clinical data suggest that higher doses do not uniformly improve response rates and may shorten response duration, the multifaceted signaling impact of MA solidifies its role as a valuable agent in the hormonal therapy armamentarium for advanced, hormone-sensitive breast cancer.[11][12]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. lbbc.org [lbbc.org]

- 4. breastcancer.org [breastcancer.org]

- 5. This compound - NCI [cancer.gov]

- 6. Profound suppression of plasma estrogens by this compound in postmenopausal breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The influence of progestins on receptor levels in breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucocorticoid receptor activity discriminates between progesterone and medroxyprogesterone acetate effects in breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Dose-response trial of this compound in advanced breast cancer: cancer and leukemia group B phase III study 8741 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dose-response trial of this compound in advanced breast cancer: cancer and leukemia group B phase III study 8741. [vivo.weill.cornell.edu]

- 13. ascopubs.org [ascopubs.org]

- 14. This compound in the treatment of advanced post-menopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of Megestrol Acetate in Endometrial Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megestrol acetate, a synthetic progestin, has long been a therapeutic option for endometrial cancer, particularly in recurrent or advanced stages.[1][2] Its efficacy, however, is not universal, underscoring the need for a deeper understanding of its molecular mechanisms to identify responsive patient populations and develop more effective therapeutic strategies. This technical guide provides an in-depth exploration of the molecular targets of this compound in endometrial cancer, summarizing key signaling pathways, quantitative data from pivotal studies, and detailed experimental protocols to facilitate further research in this critical area of oncology.

This compound primarily exerts its anti-tumor effects by mimicking the actions of progesterone, binding to and activating progesterone receptors (PRs).[3][4] This interaction triggers a cascade of downstream signaling events that ultimately impact cell proliferation, survival, and senescence.

Core Molecular Target: The Progesterone Receptor

The primary molecular target of this compound is the progesterone receptor (PR), a nuclear hormone receptor that exists in two main isoforms, PR-A and PR-B.[5][6] The expression of PR in endometrial tumors is a crucial determinant of response to progestin therapy.[7][8][9]

The PR-B/FOXO1 Signaling Axis: A Key Mediator of this compound's Action

Recent research has highlighted the critical role of the PR-B isoform in mediating the anti-cancer effects of this compound.[5][6] Upon binding of this compound, PR-B initiates a signaling cascade that prominently involves the transcription factor FOXO1.[5][6]

The activation of the PR-B/FOXO1 axis leads to several key cellular outcomes:

-

Cell Cycle Arrest: this compound treatment induces a G0/G1 cell cycle arrest in endometrial cancer cells.[5] This is achieved through the upregulation of cell cycle inhibitors p16 and p21, and the downregulation of the cell cycle promoter, cyclin D1.[5][6]

-

Induction of Senescence: The sustained cell cycle arrest triggered by this compound leads to cellular senescence, a state of irreversible growth arrest.[5][6]

-

Inhibition of Cell Proliferation: By halting cell cycle progression and inducing senescence, this compound significantly reduces the growth of endometrial cancer cells.[5]

Below is a diagram illustrating the PR-B/FOXO1 signaling pathway activated by this compound.

Caption: this compound Signaling via PR-B/FOXO1 Pathway.

Crosstalk with Other Signaling Pathways

The efficacy of this compound can also be influenced by its interaction with other critical signaling pathways implicated in endometrial cancer pathogenesis, most notably the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is frequently overactivated in endometrial cancer and is associated with resistance to hormonal therapies.[10][11] There is evidence of crosstalk between the PR and PI3K/Akt/mTOR pathways. Inhibition of the PI3K/Akt/mTOR pathway has been shown to upregulate PR expression and reverse progestin resistance in endometrial cancer cells.[10][11] This suggests that a combination therapy approach, targeting both the PR and PI3K/Akt/mTOR pathways, could be a promising strategy for overcoming resistance to this compound.[12][13]

The following diagram illustrates the interplay between this compound and the PI3K/Akt/mTOR pathway.

Caption: Crosstalk between this compound and PI3K/Akt/mTOR Pathways.

Quantitative Data on this compound Efficacy

The clinical efficacy of this compound has been evaluated in numerous studies. The following tables summarize key quantitative data from both preclinical and clinical investigations.

Table 1: Preclinical Efficacy of this compound in Endometrial Cancer Cell Lines

| Cell Line | Concentration | Effect | Reference |

| Ishikawa | >10 nmol/L | Significant reduction in cell growth | [5][6] |

| HHUA | >10 nmol/L | Significant reduction in cell growth | [5] |

| Ishikawa | 100 nmol/L | G0/G1 cell cycle arrest | [5] |

Table 2: Clinical Response to this compound in Advanced or Recurrent Endometrial Carcinoma

| Study / Regimen | Number of Patients | Overall Response Rate | Complete Response | Partial Response | Reference |

| High-Dose this compound (800 mg/d) | 54 | 24% | 11% | 13% | [14] |

| This compound (80 mg BID) alternating with Tamoxifen (20 mg BID) | 56 | 27% | 21% | 6% | [15] |

| Progestational Agents (this compound or Medroxyprogesterone Acetate) | - | 9-33% | - | - | [2] |

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments commonly used to investigate the molecular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of endometrial cancer cells, which is an indicator of cell viability.

Materials:

-

Endometrial cancer cell lines (e.g., Ishikawa, HHUA)

-

Complete culture medium (e.g., MEM with 10% FBS)

-

This compound (stock solution in DMSO or ethanol)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nmol/L) and a vehicle control (DMSO or ethanol).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72, 96 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[16]

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker.[17]

-

Measure the absorbance at 570 nm using a microplate reader.[16]

The following diagram outlines the workflow for a typical cell viability assay.

References

- 1. cancerresearchuk.org [cancerresearchuk.org]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Facebook [cancer.gov]

- 5. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progesterone receptor signaling in the microenvironment of endometrial cancer influences its response to hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. oncotarget.com [oncotarget.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Facebook [cancer.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. High-dose this compound in advanced or recurrent endometrial carcinoma: a Gynecologic Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase II trial of alternating courses of this compound and tamoxifen in advanced endometrial carcinoma: a Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Megestrol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megestrol acetate is a synthetic progestin, a derivative of progesterone, with the chemical name 17α-acetoxy-6-methylpregna-4,6-diene-3,20-dione.[1] It is a white, crystalline solid used therapeutically for its progestational, antineoplastic, and appetite-stimulating properties.[2][3] This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from a steroid precursor. One common method involves the use of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione as a key intermediate.[4] An alternative and more recent approach utilizes 6-ketone-17α-acetoxyprogesterone as the starting material, which is reported to have a higher total yield.[5]

Experimental Protocols

Method 1: Isomerization of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione

This protocol describes the isomerization of the 6-methylene group to a 6-methyl group with a double bond shift to form this compound.

Materials:

-

17α-acetoxy-6-methylenepregn-4-ene-3,20-dione

-

Sodium acetate

-

Palladium on carbon (catalyst)

-

Ethanol

-

4-methyl-1-cyclohexene

-

Water

-

Methanol

-

Acetone

-

Activated carbon

Procedure:

-

A suspension of one part 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione, 0.1 part sodium acetate, and 0.06 part palladium/carbon in 10 parts ethanol and 0.01 part 4-methyl-1-cyclohexene is heated at reflux with stirring.[4]

-

The reaction's completeness is monitored by thin-layer chromatography.[4]

-

Once the reaction is complete, 1.5 parts of ethanol are added, and the catalyst is filtered off while the solution is hot. The catalyst is then washed with ethanol.[4]

-

The combined filtrate and washings are concentrated to 3 parts.[4]

-

To precipitate the product, 7.5 parts of water are added. The crystals are collected and washed with water.[4]

-

After drying, 0.98 parts of crude this compound are obtained.[4]

-

The crude product is dissolved in 12 parts of hot methanol and then concentrated to 2.4 parts and cooled to crystallize.[4]

-

The moist substance is redissolved in 12 parts of hot methanol and concentrated to 2 parts, then cooled.[4]

-

The solid is collected, washed with methanol, and then dissolved in 8 parts of acetone.[4]

-

0.05 parts of activated carbon are added, and the mixture is heated to boiling.[4]

-

The activated carbon is filtered off, and the filtrate is concentrated to 1 part.[4]

-

The resulting suspension is cooled, and the crystals of this compound are collected, washed with acetone, and dried.[4]

Method 2: Synthesis from 6-ketone-17α-acetoxyprogesterone

This two-step synthesis involves the formation of a diketal intermediate followed by a Grignard reaction, hydrolysis, and dehydration.

Materials:

-

6-ketone-17α-acetoxyprogesterone

-

Organic solvent (e.g., tetrahydrofuran)

-

Triethyl orthoformate

-

Glycolic acid

-

Methylmagnesium bromide (RMgBr)

-

Strong acid (e.g., hydrochloric acid or sulfuric acid)

-

Low-carbon alcohol (e.g., methanol, ethanol)

-

Activated carbon

Procedure:

-

Step 1: Ketalization

-

Dissolve 6-ketone-17α-acetoxyprogesterone in an organic solvent.

-

In the presence of triethyl orthoformate, perform a catalytic reaction with glycolic acid to obtain the double ketal intermediate.[5]

-

-

Step 2: Grignard Reaction, Hydrolysis, and Dehydration

-

Dissolve the double ketal intermediate in an organic solvent.

-

React with a Grignard reagent, such as methylmagnesium bromide.[5]

-

The reaction is carried out at a temperature of 50-55°C.[5]

-

Following the Grignard reaction, the intermediate is hydrolyzed under strong acidic conditions. This step also deprotects the ketal groups and causes dehydration to form the crude this compound.[5]

-

The hydrolysis and dehydration are performed at 60-65°C.[5]

-

-

Purification:

-

The crude product is decolorized with activated carbon and recrystallized from a low-carbon alcohol to yield pure this compound.[5]

-

Synthesis Workflow

Caption: Synthetic routes to this compound.

Quantitative Synthesis Data

| Parameter | Method 1 | Method 2 | Reference |

| Starting Material | 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione | 6-ketone-17α-acetoxyprogesterone | [4][5] |

| Key Reagents | Pd/C, NaOAc, 4-methyl-1-cyclohexene | MeMgBr, Strong Acid | [4][5] |

| Yield (Crude) | ~98% | 78-82% | [4][5] |

| Yield (Final) | ~85% | 80-85% (total) | [4][5] |

| Purity (HPLC) | 100.3% | 99.0-99.5% | [4][5] |

Chemical Properties of this compound

This compound is a synthetic pregnane steroid and a derivative of 17α-hydroxyprogesterone.[1]

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂O₄ | [1] |

| Molar Mass | 384.516 g/mol | [1] |

| Appearance | White to creamy-white, odorless, crystalline powder | [6] |

| Melting Point | 217-220 °C | [4] |

| Solubility in Water | 2 µg/mL (at 37 °C) | [7][8] |

| Solubility in Plasma | 24 µg/mL (at 37 °C) | [8] |

| Other Solubilities | Soluble in acetone and chloroform; sparingly soluble in alcohol; slightly soluble in ether.[3][6] | [3][6] |

| LogP | 3.2 | [7] |

Chemical Stability and Reactivity

-

Stability: this compound is stable under recommended storage conditions.[9][10]

-

Conditions to Avoid: Heat, dust formation, and exposure to light should be avoided.[9]

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[9]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon monoxide and carbon dioxide.[9][10]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is as a progestin, meaning it is an agonist of the progesterone receptor (PR).[1] It also exhibits weak partial androgenic and glucocorticoid activity.[1]

Progestogenic and Antineoplastic Effects

As a progesterone receptor agonist, this compound can suppress the secretion of gonadotropins from the pituitary gland, leading to reduced levels of sex hormones.[1] This antigonadotropic effect is central to its use in treating hormone-sensitive cancers like breast and endometrial cancer.[2][6] By binding to progesterone receptors, it can modulate gene expression involved in cell growth and differentiation, thereby inhibiting the proliferation of cancer cells.[2]

Appetite Stimulation

The exact mechanism by which this compound stimulates appetite and leads to weight gain is not fully understood.[2][8] It is thought to involve both central and peripheral pathways.[2] Its partial glucocorticoid activity may contribute to these effects.[2] It may also modulate neurotransmitters and hormones that regulate hunger and satiety in the brain.[2]

Interaction with Nuclear Receptors

This compound has been shown to be a specific inducer of cytochrome P450 3A4 (CYP3A4) in human hepatocytes.[11] This induction is mediated through the activation of the human pregnane X receptor (hPXR), a ligand-activated transcription factor involved in drug metabolism.[11] this compound binds to the ligand-binding domain of hPXR and enhances the recruitment of cofactors like the steroid receptor coactivator-1 (SRC-1).[11]

Signaling Pathway

Caption: Signaling pathways of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | 595-33-5 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN107513090A - The preparation method of this compound - Google Patents [patents.google.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. This compound | C24H32O4 | CID 11683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 11. This compound is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

Megestrol Acetate's Affinity for Progesterone Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of megestrol acetate for progesterone receptors, providing a comprehensive overview for researchers, scientists, and drug development professionals. The document delves into quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways involved.

Quantitative Binding Affinity of this compound

This compound, a synthetic progestin, exhibits a significant binding affinity for the progesterone receptor (PR). This interaction is the primary mechanism through which it exerts its progestational effects. The affinity of this compound for the PR has been quantified in various studies, often relative to the natural ligand, progesterone.

| Compound | Receptor | Relative Binding Affinity (%) | Notes |

| This compound | Progesterone Receptor | ~130% | Relative to Progesterone (100%) |

| Promegestone | Progesterone Receptor | 100% | Reference Compound |

| This compound | Progesterone Receptor | ~65% | Relative to Promegestone (100%) |

Experimental Protocols: Receptor Binding Assays

The determination of this compound's binding affinity for the progesterone receptor is typically achieved through competitive binding assays. These assays measure the ability of this compound to displace a labeled ligand that is known to bind to the receptor. While specific protocols may vary between laboratories, the following outlines a general methodology for a competitive radioligand binding assay.

Objective:

To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled progestin to the progesterone receptor (IC50), from which the inhibition constant (Ki) can be calculated.

Materials:

-

Progesterone Receptor Source: Cytosolic fraction from tissues known to express high levels of progesterone receptor (e.g., rabbit or calf uterus) or recombinant human progesterone receptor.

-

Radioligand: A high-affinity, radiolabeled progestin such as [³H]-promegestone (R5020).

-

Unlabeled Competitor: this compound and unlabeled progesterone (for standard curve).

-

Assay Buffer: Tris-HCl buffer containing molybdate and glycerol to stabilize the receptor.

-

Separation Agent: Dextran-coated charcoal to separate bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantification of radioactivity.

Methodology:

-

Receptor Preparation:

-

Homogenize the tissue in cold assay buffer.

-

Centrifuge the homogenate at high speed to obtain the cytosolic fraction (supernatant), which contains the soluble progesterone receptors.

-

Determine the protein concentration of the cytosol using a standard protein assay.

-

-

Competitive Binding Assay:

-

In a series of tubes, add a constant amount of the progesterone receptor preparation.

-

Add a constant, saturating concentration of the radioligand ([³H]-R5020) to all tubes.

-

Add increasing concentrations of this compound to the experimental tubes. For the standard curve, use increasing concentrations of unlabeled progesterone.

-

Include tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a large excess of unlabeled progesterone).

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Add a dextran-coated charcoal suspension to each tube. The charcoal adsorbs the free radioligand.

-

Incubate for a short period on ice.

-

Centrifuge the tubes to pellet the charcoal.

-

-

Quantification:

-

Carefully transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Progesterone Receptor Signaling Pathway

Upon binding of an agonist like this compound, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic signaling pathway is the primary mechanism of action.

Caption: Canonical Progesterone Receptor Signaling Pathway.

Experimental Workflow for a Competitive Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound to the progesterone receptor.

Caption: Workflow of a Competitive Radioligand Binding Assay.

The Genesis of a Progestin: An In-depth Technical Guide to the Historical Development and Discovery of Megestrol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megestrol acetate (MA), a synthetic progestin, has carved a unique niche in the therapeutic landscape, evolving from its initial development as a contraceptive to its current applications in oncology and the management of cachexia. This technical guide provides a comprehensive overview of the historical milestones, seminal clinical investigations, and the molecular mechanisms that underpin the multifaceted therapeutic profile of megest rol acetate.

Discovery and Early Synthesis

This compound was first synthesized in 1959 at Syntex, emerging from a period of intensive research into synthetic progestational agents.[1] Its development followed the synthesis of other key progestins, including norethindrone and medroxyprogesterone acetate, the latter serving as a direct precursor for the synthesis of this compound.[1]

Chemical Synthesis

A common synthetic route involves the introduction of a methyl group at the C6 position and the creation of a double bond between C6 and C7 of the steroid nucleus. One described method starts with 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione.

Experimental Protocol: Synthesis of this compound [2]

-

Starting Material: 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione

-

Reagents:

-

Palladium on activated charcoal (catalyst)

-

Sodium acetate

-

4-methylcyclohexene

-

Ethanol (solvent)

-

-

Procedure:

-

A suspension of one part 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione, 0.1 part of sodium acetate, and 0.06 part of palladium/carbon in 10 parts of ethanol and 0.01 part of 4-methyl-1-cyclohexene is heated at reflux with stirring.

-

The progress of the isomerization is monitored by thin-layer chromatography.

-

Upon completion, 1.5 parts of ethanol are added, and the catalyst is filtered off while the solution is hot. The catalyst is then washed with ethanol.

-

The combined filtrate and washings are concentrated to 3 parts.

-

For complete precipitation, 7.5 parts of water are added.

-

The resulting crystals of crude this compound are collected by filtration and washed with water.

-

The crude product is further purified by recrystallization from methanol and then acetone to yield pure this compound.

-

Another patented method describes a two-step synthesis starting from 6-keto-17a-acetoxy progesterone, involving a Grignard reaction with a methylmagnesium halide.[3][4]

Evolution of Clinical Applications

Initially investigated as a component of oral contraceptives in the early 1960s, the clinical journey of this compound took a significant turn towards oncology and supportive care.[1]

Endometrial and Breast Cancer

The progestational properties of this compound led to its investigation as a treatment for hormone-sensitive cancers.

Early Clinical Trials in Endometrial Cancer:

While specific protocols from the very first trials are not fully detailed in the available literature, a representative modern clinical trial protocol provides insight into the methodologies used to evaluate this compound in this setting.

Experimental Protocol: this compound in Early-Stage Endometrial Cancer (Representative) [5]

-

Objective: To evaluate the efficacy of oral this compound in achieving a complete response in patients with early-stage endometrial cancer desiring fertility-sparing treatment.

-

Patient Population: Premenopausal women (18–45 years) with a diagnosis of primary endometrioid endometrial cancer.

-

Treatment Regimen: this compound 160 mg administered orally on a daily basis.

-

Evaluation: Pathologic evaluation of the endometrium via hysteroscopy performed every 3 months.

-

Primary Endpoint: Complete response (CR) rate, defined as the absence of any hyperplastic or cancerous tissue on endometrial biopsy.

-

Secondary Endpoints: Recurrence rate and pregnancy rate following treatment.

Quantitative Data from a Representative Endometrial Cancer Trial [5]

| Treatment Group | Number of Patients | Complete Response (CR) Rate |

| This compound (160 mg/day) | 26 | 73.1% (after a median of 9 months) |

Early Clinical Trials in Breast Cancer:

This compound was also explored as a hormonal therapy for advanced breast cancer, particularly in postmenopausal women.

Experimental Protocol: Dose-Response Trial of this compound in Advanced Breast Cancer (CALGB 8741) [6]

-

Objective: To investigate whether dose escalation of this compound improves response rate and survival in comparison with standard doses.

-

Patient Population: 368 patients with metastatic breast cancer, positive and/or unknown estrogen and progesterone receptors, zero or one prior hormonal therapy, and no prior chemotherapy for metastatic disease.

-

Randomization: Patients were prospectively randomized into three treatment arms.

-

Treatment Regimens:

-

Arm 1: this compound 160 mg/day

-

Arm 2: this compound 800 mg/day

-

Arm 3: this compound 1,600 mg/day

-

-

Primary Endpoints: Response rate and overall survival.

Quantitative Data from CALGB 8741 [6]

| Treatment Arm (Dose) | Response Rate | Median Duration of Response | Median Survival |

| 160 mg/day | 23% | 17 months | 28 months |

| 800 mg/day | 27% | 14 months | 24 months |

| 1,600 mg/day | 27% | 8 months | 29 months |

Anorexia-Cachexia Syndrome

A significant and somewhat serendipitous discovery was the appetite-stimulating effect of this compound, leading to its widespread use in the management of anorexia and cachexia associated with chronic illnesses such as cancer and AIDS.[7]

Experimental Protocol: this compound for Cancer-Associated Cachexia [7]

-

Objective: To evaluate the efficacy of this compound in improving appetite and promoting weight gain in patients with cancer-associated anorexia and cachexia.

-

Study Design: A meta-analysis of randomized controlled trials.

-

Patient Population: Patients with a clinical diagnosis of anorexia-cachexia syndrome related to cancer.

-

Intervention: this compound at various doses compared to placebo or other drug treatments.

-

Primary Outcomes: Appetite improvement and weight gain.

Quantitative Data from Meta-Analysis of this compound for Cachexia [8]

| Comparison | Outcome | Result |

| This compound vs. Placebo | Appetite Improvement | Statistically significant benefit for this compound |

| This compound vs. Placebo | Weight Gain | Statistically significant benefit for this compound |

Mechanism of Action

The therapeutic effects of this compound are mediated through its interaction with multiple signaling pathways, primarily as an agonist of the progesterone and glucocorticoid receptors.

Antineoplastic Effects

The anticancer properties of this compound are largely attributed to its progestational activity.

-

Progesterone Receptor (PR) Agonism: this compound binds to and activates progesterone receptors.[9] This leads to the downregulation of the hypothalamic-pituitary-gonadal (HPG) axis, resulting in decreased secretion of luteinizing hormone (LH) from the pituitary gland.[10] The reduction in LH subsequently suppresses estrogen production by the ovaries, thereby inhibiting the growth of estrogen-dependent cancer cells in tissues like the endometrium and breast.[10]

Caption: Antineoplastic signaling pathway of this compound.

Appetite Stimulation and Anti-Cachectic Effects

The mechanism by which this compound stimulates appetite is more complex and not fully elucidated, but it is thought to involve both central and peripheral pathways.

-

Glucocorticoid Receptor (GR) Agonism: this compound also acts as an agonist at the glucocorticoid receptor.[11] This activity is believed to contribute to its appetite-stimulating and anti-inflammatory effects. Activation of the GR can upregulate the expression of genes involved in metabolism and appetite regulation.[12]

-

Modulation of Neuropeptides: Studies have shown that this compound can increase the concentration of neuropeptide Y (NPY) in the hypothalamus.[13] NPY is a potent appetite stimulant. The exact mechanism of this increase is under investigation but may be linked to GR activation.

-

Cytokine Inhibition: Cachexia is often associated with elevated levels of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which promote muscle wasting and anorexia. This compound has been shown to suppress the activity of these cytokines, which may contribute to its anti-cachectic effects.[14][15]

Caption: Appetite stimulation and anti-cachectic signaling of this compound.

Pharmacokinetics and Formulations

This compound is well-absorbed orally, with peak plasma concentrations reached within 1 to 3 hours.[16] It is extensively metabolized in the liver, and its metabolites are primarily excreted in the urine.[16] The development of different formulations has aimed to improve its bioavailability and patient compliance.

Table of this compound Formulations

| Formulation | Description |

| Tablets | The original solid dosage form. |

| Oral Suspension | A liquid formulation for patients who have difficulty swallowing tablets. |

| Concentrated Oral Suspension | A higher concentration liquid formulation to reduce the volume of administration. |

| Nanocrystal Oral Suspension | A formulation utilizing nanocrystal technology to enhance the bioavailability of the poorly water-soluble drug. |

Conclusion

From its origins as a synthetic progestin for contraception, this compound has undergone a remarkable journey of clinical discovery and development. Its efficacy in hormone-sensitive cancers and its profound impact on appetite and cachexia have solidified its place in the therapeutic armamentarium. Ongoing research continues to explore its full potential and refine its clinical applications. This guide provides a foundational understanding for researchers and clinicians working with this versatile therapeutic agent.

References

- 1. This compound: clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN107513090B - The preparation method of this compound - Google Patents [patents.google.com]

- 4. CN107513090A - The preparation method of this compound - Google Patents [patents.google.com]

- 5. Comparison of the effect of oral this compound with or without levonorgestrel-intrauterine system on fertility-preserving treatment in patients with early-stage endometrial cancer: a prospective, open-label, randomized controlled phase II trial (ClinicalTrials.gov NCT03241914) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. This compound in cachexia and anorexia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound for treatment of anorexia‐cachexia syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Facebook [cancer.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. This compound Increases the Proliferation, Migration, and Adipogenic Differentiation of Adipose-Derived Stem Cells via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound stimulates food and water intake in the rat: effects on regional hypothalamic neuropeptide Y concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of this compound on interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of this compound on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Megestrol Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of megestrol acetate observed in key preclinical models: the rat, dog, and monkey. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of metabolic and experimental workflows.

Pharmacokinetics of this compound in Preclinical Models

The pharmacokinetic profile of this compound has been characterized in several preclinical species to understand its absorption, distribution, and elimination. While comprehensive data across all models is not always publicly available, this section summarizes the key findings.

Rat

Oral administration of this compound in Sprague Dawley rats has demonstrated its absorption and systemic exposure. In one study, a nanoparticle solid dispersion of this compound was compared to the raw powder.

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague Dawley Rats Following a Single Oral Dose of 20 mg/kg

| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–24h (ng·h/mL) |

| Raw this compound Powder | 132.4 ± 35.7 | 4.0 | 1,254.6 ± 265.8 |

| Drug/HPMC (1:2) Nanoparticles | 587.3 ± 121.5 | 2.0 | 4,213.7 ± 876.4 |

| Drug/HPMC/Ryoto Sugar Ester L1695 (1:2:1) Solid Dispersion Nanoparticles | 728.9 ± 154.3 | 1.5 | 5,021.9 ± 987.2 |

| Data are expressed as mean ± standard deviation (n=5). |

These results indicate that formulation can significantly impact the oral bioavailability of this compound in rats, with nanoparticle formulations leading to a more rapid and extensive absorption.

Dog

Detailed pharmacokinetic studies of this compound in dogs are limited in the public domain. However, it is known that the absorption of this compound from the gastrointestinal tract can be variable following oral administration. Peak plasma concentrations are reported to occur between 1 to 3 hours after a dose. This compound is used in dogs for the postponement of estrus and the alleviation of false pregnancy at oral doses of 0.25 mg/lb (0.55 mg/kg) for 32 days and 1 mg/lb (2.2 mg/kg) for 8 days, respectively. Long-term toxicity studies in female beagle dogs have been conducted with daily oral doses of 0.01, 0.1, and 0.25 mg/kg for up to 7 years.

Monkey

Metabolism of this compound

The biotransformation of this compound is a critical aspect of its disposition and clearance. In vitro studies, primarily in rats, have shed light on its metabolic pathways.

In Vitro Metabolism in Rat Liver Preparations

Studies using rat liver microsome-supernatant fractions have shown that this compound is metabolized, although at a slower rate compared to progesterone. The introduction of a 6α-methyl group and a Δ⁶-bond in the this compound molecule confers resistance to metabolism. In vitro metabolism studies using rat adrenal gland homogenates have identified three more polar metabolites. One of these was identified as 17α-acetoxy-11β-hydroxy-6-methyl-pregna-4,6-diene-3,20-dione.

Metabolic Pathways

The primary routes of this compound metabolism in humans involve hydroxylation at the C2α, and 6-methyl positions, followed by glucuronide conjugation. It is anticipated that similar pathways exist in preclinical species, although specific metabolites in dogs and monkeys have not been extensively reported in the available literature. The metabolism is primarily mediated by cytochrome P450 enzymes, with CYP3A4 and CYP3A5 being the major contributors in humans.

Below is a generalized metabolic pathway for this compound based on available data.

Megestrol Acetate and the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megestrol acetate (MA), a synthetic progestin, is widely utilized for its appetite-stimulating properties in cachexia associated with chronic illnesses and as an antineoplastic agent in hormone-sensitive cancers.[1][2] Its therapeutic efficacy is intrinsically linked to its profound effects on the endocrine system, particularly the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates the HPG axis, supported by quantitative data from clinical studies, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction

The hypothalamic-pituitary-gonadal (HPG) axis is a critical neuroendocrine system that regulates reproductive function and steroidogenesis. The pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids, such as testosterone and estrogen, which exert negative feedback on the hypothalamus and pituitary to maintain hormonal homeostasis.

This compound, as a potent progesterone receptor agonist, disrupts this delicate balance, leading to significant alterations in reproductive hormone levels.[3] Understanding the nuances of this interaction is paramount for optimizing its therapeutic use and mitigating potential adverse effects.

Mechanism of Action

This compound's primary mechanism of action on the HPG axis is through its potent progestogenic activity.[2][4] It binds to and activates progesterone receptors (PRs) in the hypothalamus and pituitary gland.[3] This activation mimics the negative feedback loop of endogenous progesterone, leading to a dose-dependent suppression of GnRH pulse frequency and amplitude.[5] The reduced GnRH stimulation of the pituitary gonadotrophs results in a significant decrease in the secretion of LH and, to a lesser extent, FSH.[6][7]

Furthermore, this compound exhibits weak glucocorticoid activity by binding to glucocorticoid receptors (GRs).[8] This interaction can also contribute to the suppression of the HPG axis, although the progestogenic effects are considered predominant.[5] The binding of MA to PRs initiates a signaling cascade that ultimately alters the transcription of genes involved in gonadotropin synthesis and release.

Quantitative Effects on Hormone Levels

Numerous studies have quantified the impact of this compound on the hormonal profile of the HPG axis. The administration of MA leads to a significant reduction in circulating gonadotropins and sex steroids in both men and women.

| Hormone | Dosage of this compound | Duration of Treatment | Percent Change from Baseline | Reference |

| Luteinizing Hormone (LH) | 800 mg/day | 12 weeks | -49.0% | [6] |

| Follicle-Stimulating Hormone (FSH) | 800 mg/day | 12 weeks | No significant change | [6] |

| Testosterone (Total) | 800 mg/day | 12 weeks | -84% to -85% | [7] |

| Estradiol (E2) | 800 mg/day | 12 weeks | +181.6% | [6] |

| Hormone | Pre-treatment Levels | Post-treatment Levels (with 800 mg/day MA for 12 weeks) | Units | Reference |

| Luteinizing Hormone (LH) | 4.7 (2.1) | 2.4 (1.5) | IU/L | [6] |

| Follicle-Stimulating Hormone (FSH) | 5.8 (3.2) | 5.5 (3.1) | IU/L | [6] |

| Testosterone (Total) | 548 | 21.47 | ng/dL | [7] |

| Estradiol (E2) | 9.7 (16.4) | 27.4 (24.1) | pg/mL | [6] |

Values are presented as mean (SD) where available.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions of this compound with the HPG axis, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following provides a generalized protocol for a clinical trial investigating the effects of this compound on the HPG axis, based on methodologies reported in the literature.[6][9][10]

5.1. Study Population

-

Inclusion Criteria: Adult male or female patients with a diagnosis of cachexia (e.g., >5% weight loss over 6 months) secondary to a chronic illness.[11]

-

Exclusion Criteria: History of thromboembolic disease, uncontrolled diabetes, or concurrent use of other hormonal therapies that could interfere with the HPG axis.[11]

5.2. Study Design

-

A prospective, open-label or randomized, placebo-controlled trial design.[12]

-

Treatment Arm: Oral this compound (e.g., 800 mg once daily) for a duration of 12 weeks.[9]

-

Control Arm (if applicable): Placebo administered in a similar regimen.

5.3. Data Collection

-

Baseline (Week 0):

-

Collection of fasting blood samples for hormone analysis.

-

Assessment of body composition using Dual-Energy X-ray Absorptiometry (DEXA).[9]

-

-

Follow-up (e.g., Weeks 4, 8, 12):

-

Collection of fasting blood samples for hormone analysis.

-

Final DEXA scan at the end of the treatment period.

-

5.4. Hormone Analysis

-

Sample Processing: Blood samples are centrifuged to separate serum, which is then stored at -80°C until analysis.

-

Assay Methods:

-

Radioimmunoassay (RIA): A competitive binding assay utilizing radiolabeled hormones to quantify LH, FSH, and testosterone levels.[13] The procedure involves incubating serum samples with a specific antibody and a known amount of radiolabeled hormone. The amount of bound radioactivity is inversely proportional to the concentration of the hormone in the sample.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For gonadotropins, a "sandwich" ELISA is often used, where the hormone is captured between two specific antibodies, and the signal is generated by an enzyme-linked secondary antibody.[14][15]

-

5.5. Statistical Analysis

-

Paired t-tests or Wilcoxon signed-rank tests are used to compare baseline and post-treatment hormone levels and body composition parameters within each group.

-

Analysis of variance (ANOVA) or Kruskal-Wallis tests are employed for comparisons between treatment and control groups.

Clinical Implications and Adverse Effects

The profound suppression of the HPG axis by this compound has several clinical implications. In men, the reduction in testosterone can lead to hypogonadism, characterized by decreased libido, erectile dysfunction, and potential loss of muscle mass and bone density.[7] In premenopausal women, it can cause menstrual irregularities. These side effects are a direct consequence of its mechanism of action and should be carefully considered when prescribing this medication.

Conclusion

This compound exerts a significant and dose-dependent suppressive effect on the hypothalamic-pituitary-gonadal axis. This is primarily mediated through its potent progestogenic activity, which inhibits the pulsatile release of GnRH and subsequent secretion of gonadotropins. The resulting decrease in sex steroid production underlies both some of its therapeutic applications and its notable side effect profile. A thorough understanding of these endocrine effects is essential for the safe and effective use of this compound in clinical practice and for guiding future drug development efforts.

References

- 1. Facebook [cancer.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. The Progestin this compound Suppresses the HPA Axis in the Bottlenose Dolphin, Tursiops truncatus - IAAAM 2013 - VIN [vin.com]

- 6. utoledo.edu [utoledo.edu]

- 7. This compound-Induced Symptomatic Hypogonadism in a Male Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sleep endocrine effects of this compound in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound and Testosterone on Body Composition and Hormonal Responses in COPD Cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of this compound and Testosterone on Body Composition and Hormonal Responses in COPD Cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. meddatax.com [meddatax.com]

- 13. medicallabnotes.com [medicallabnotes.com]

- 14. dbc-labs.com [dbc-labs.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Megestrol Acetate's Impact on Cytokine Production in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Megestrol acetate (MA), a synthetic progestin, is widely used in the management of cancer-related anorexia and cachexia. Its therapeutic effects are attributed, in part, to its ability to modulate the production of pro-inflammatory cytokines. This technical guide provides an in-depth analysis of the impact of this compound on cytokine production in the context of cancer. It summarizes quantitative data from clinical studies, details relevant experimental protocols, and explores the underlying molecular mechanisms, with a focus on the putative role of the NF-κB signaling pathway.

Introduction

Cancer-related anorexia/cachexia syndrome (CACS) is a multifactorial condition characterized by a progressive decline in nutritional status, leading to significant weight loss, muscle wasting, and a diminished quality of life. Pro-inflammatory cytokines, particularly Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), are key mediators in the pathogenesis of CACS.[1] These cytokines are often found at elevated levels in cancer patients and contribute to appetite loss, metabolic alterations, and tissue breakdown.[1]

This compound has been shown to improve appetite and promote weight gain in cancer patients.[2] A significant aspect of its mechanism of action is believed to be the downregulation of the synthesis and release of these pro-inflammatory cytokines.[1][3] This guide will delve into the quantitative evidence supporting this claim, provide detailed methodologies for studying these effects, and present a model for the signaling pathways involved.

Quantitative Impact of this compound on Cytokine Levels

Clinical studies have investigated the effect of this compound on circulating cytokine levels in cancer patients. The following tables summarize the quantitative data from key publications.

Table 1: Effect of this compound on Serum Cytokine Levels in Patients with Head and Neck Carcinoma

| Cytokine | Pre-treatment (pg/mL) (Mean ± SD) | Post-treatment (pg/mL) (Mean ± SD) | Statistical Significance (p-value) |

| IL-1α | 15.4 ± 4.5 | 8.2 ± 3.1 | < 0.01 |

| IL-1β | 12.8 ± 3.9 | 7.1 ± 2.5 | < 0.01 |

| TNF-α | 25.3 ± 7.8 | 15.6 ± 5.2 | < 0.01 |

| IL-6 | 30.1 ± 9.2 | 22.5 ± 7.5 | Not Statistically Significant |

Data extracted from Mantovani G, et al. Int J Clin Lab Res. 1995.

Table 2: Change in Serum IL-6 Levels in Patients with Advanced Cancer and Weight Loss

| Treatment Group | Mean Change in IL-6 (pg/mL) (± SD) |

| This compound (800 mg/day) | -1.52 ± 4.7 |

| Dronabinol (2.5 mg b.i.d.) | -0.62 ± 3.5 |

| Combination | -0.2 ± 3.1 |

Data extracted from Jatoi A, et al. Support Care Cancer. 2002.[4][5] No statistically significant differences were observed between the groups.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on cytokine production.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation, a common method for obtaining a purified population of lymphocytes and monocytes.

References

- 1. Cytokine involvement in cancer anorexia/cachexia: role of this compound and medroxyprogesterone acetate on cytokine downregulation and improvement of clinical symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Association between this compound treatment and symptomatic adrenal insufficiency with hypogonadism in male patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced antitumor activity of combined this compound and arsenic trioxide treatment in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Does this compound down-regulate interleukin-6 in patients with cancer-associated anorexia and weight loss? A North Central Cancer Treatment Group investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anti-Estrogenic Properties of Megestrol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megestrol acetate (MA), a synthetic progestin, has been a cornerstone in the hormonal therapy of hormone-responsive cancers, particularly breast and endometrial cancer, for decades. Its therapeutic efficacy is largely attributed to its anti-estrogenic properties, which involve a multi-faceted mechanism of action. This technical guide provides an in-depth exploration of the core anti-estrogenic mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Anti-Estrogenic Action

This compound exerts its anti-estrogenic effects through several key mechanisms:

-

Progesterone Receptor Agonism: As a potent agonist of the progesterone receptor (PR), this compound mimics the effects of natural progesterone.[1][2] Upon binding to the PR, it triggers a cascade of events that ultimately leads to the downregulation of estrogen receptor (ER) expression and interferes with estrogen-driven cellular processes.[3]

-

Suppression of the Hypothalamic-Pituitary-Gonadal (HPG) Axis: this compound acts on the hypothalamus and pituitary gland, inhibiting the secretion of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This suppression of gonadotropins leads to a significant reduction in the ovarian production of estrogens.[4][5]

-

Direct Effects on Cancer Cells: Beyond its systemic hormonal effects, this compound can directly impact cancer cells by modulating the expression of genes involved in cell growth and differentiation, leading to an inhibition of proliferation.[1][6]

-

Potential Aromatase Inhibition: Some evidence suggests that this compound may also inhibit the aromatase enzyme, which is responsible for the conversion of androgens to estrogens in peripheral tissues.[7][8] This further contributes to the reduction of circulating estrogen levels.

Quantitative Data Summary

The following tables summarize key quantitative data related to the anti-estrogenic properties of this compound.

Table 1: Receptor Binding Affinity

| Receptor | Ligand | Relative Binding Affinity (%) | Reference |

| Progesterone Receptor | This compound | 130% (compared to progesterone) | [9] |

| Glucocorticoid Receptor | This compound | 30% (compared to dexamethasone) | [9] |

| Androgen Receptor | This compound | 5% (compared to metribolone) | [9] |

Table 2: In Vitro Efficacy in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| Ishikawa | Endometrial Cancer | Cell Growth Assay | 10 nmol/L | Significant reduction in cell growth | [10] |

| HHUA | Endometrial Cancer | Cell Growth Assay | 10 nmol/L | Significant reduction in cell growth | [10] |

| HepG2 | Liver Cancer | Growth Inhibition | IC50 = 260 μM | Dose-dependent growth inhibition |

Table 3: Clinical Efficacy in Advanced Breast Cancer

| Treatment Arm (Dose/Day) | Number of Patients | Objective Response Rate (%) | Median Duration of Response (months) | Reference |

| 160 mg | 123 | 23 | 17 | [1] |

| 800 mg | 124 | 27 | 14 | [1] |

| 1600 mg | 119 | 27 | 8 | [1] |

Table 4: Effect of this compound on Plasma Hormone Levels in Postmenopausal Women

| Hormone | Mean Suppression (%) | p-value | Reference |

| Estradiol | 71-82 | <0.0005 | [11] |

| Estrone | 71-82 | <0.0005 | [11] |

| Estrone Sulfate | 71-82 | <0.0005 | [11] |

| Luteinizing Hormone (LH) | 48-65 | Not specified | [11] |

| Follicle-Stimulating Hormone (FSH) | 48-65 | Not specified | [11] |

| Dehydroepiandrosterone Sulfate (DHEAS) | >90 | Not specified | [11] |

| Androstenedione | >90 | Not specified | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-estrogenic properties of this compound.

Progesterone Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the progesterone receptor.

Methodology:

-

Preparation of Cytosol: Uterine tissue from estrogen-primed immature female rabbits is homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol buffer). The homogenate is then centrifuged at high speed to obtain the cytosol fraction containing the progesterone receptors.

-

Competitive Binding: A constant amount of radiolabeled progesterone (e.g., [³H]-promegestone) is incubated with the cytosol preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: After incubation, the unbound ligand is separated from the receptor-bound ligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled progesterone (IC50) is determined. This value is used to calculate the relative binding affinity (RBA) compared to unlabeled progesterone.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of this compound on the proliferation of hormone-responsive cancer cells (e.g., MCF-7 breast cancer cells or Ishikawa endometrial cancer cells).

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in a suitable culture medium (e.g., DMEM supplemented with 10% fetal bovine serum).

-

Treatment: After allowing the cells to adhere overnight, the medium is replaced with a fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 nmol/L) or a vehicle control (e.g., DMSO).[10]

-

Incubation: The cells are incubated for a specified period (e.g., 24, 48, 72, or 96 hours).[10]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for a further 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[6]

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The concentration of this compound that inhibits cell growth by 50% (IC50) can be determined from the dose-response curve.

Western Blot for Estrogen Receptor Alpha (ERα) Expression

Objective: To determine the effect of this compound on the protein expression levels of ERα in cancer cells.

Methodology:

-

Cell Lysis: Cells treated with this compound and control cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the ERα bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

In Vitro Aromatase Inhibition Assay

Objective: To evaluate the potential of this compound to inhibit aromatase activity.

Methodology:

-

Enzyme Source: Human placental microsomes or recombinant human aromatase can be used as the enzyme source.[8]

-

Reaction Mixture: The reaction mixture typically contains the enzyme source, a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione), and a cofactor (NADPH) in a suitable buffer.[12]

-

Inhibition: The assay is performed in the presence of various concentrations of this compound or a known aromatase inhibitor as a positive control.

-

Incubation: The reaction is incubated at 37°C for a specific time.

-